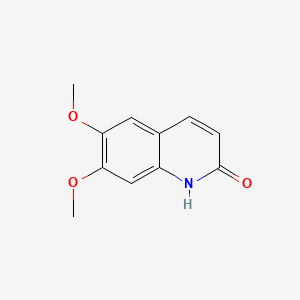

6,7-Dimethoxyquinolin-2(1h)-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOUNSWHDKEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967238 | |

| Record name | 6,7-Dimethoxyquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-38-6 | |

| Record name | 6,7-Dimethoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5278-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinolin 2 1h One Core: a Privileged Scaffold in Heterocyclic Chemistry

The quinolin-2(1H)-one, or carbostyril, framework is a cornerstone of heterocyclic chemistry, recognized for its widespread presence in natural products and its versatile utility in medicinal chemistry. researchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridinone ring, forms the structural basis for a multitude of biologically active molecules. ontosight.ainumberanalytics.com Its "privileged" status stems from its ability to interact with a variety of biological targets, making it a fertile starting point for the development of new therapeutic agents. The inherent reactivity of the quinolin-2(1H)-one core allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and material science applications. researchgate.net

Strategic Design: the Role of 6,7 Dimethoxy Substitution

The specific placement of two methoxy (B1213986) groups at the 6- and 7-positions of the quinolin-2(1H)-one ring is a deliberate and strategic choice in the design of novel compounds. These electron-donating groups can significantly influence the molecule's physicochemical properties, including its electronic distribution, solubility, and lipophilicity. Such modifications are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The 6,7-dimethoxy substitution pattern is found in a number of naturally occurring and synthetic compounds that exhibit a range of biological activities. mdpi.com For instance, derivatives of 6,7-dimethoxyquinoline (B1600373) have been investigated for their potential as c-Met inhibitors, a target in cancer therapy. nih.gov The presence of these methoxy groups can enhance binding affinity to target proteins and improve metabolic stability, key considerations in drug development.

Research Horizons for 6,7 Dimethoxyquinolin 2 1h One

Antimitotic Agent Research and Tubulin Interaction Mechanisms

Derivatives of this compound have been a focal point of research into new antimitotic agents, which function by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.

Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target in cancer therapy. nih.gov Antimitotic agents that target microtubules are broadly classified as either stabilizing or destabilizing agents. mdpi.com Derivatives of this compound fall into the category of microtubule destabilizing agents, which inhibit the polymerization of tubulin into microtubules. dntb.gov.uanih.gov This interference with microtubule dynamics ultimately disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, leading to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov

The mechanism by which these quinolinone derivatives exert their antimitotic effects involves their interaction with tubulin at the colchicine (B1669291) binding site. nih.govmdpi.com This binding site is located at the interface between the α and β subunits of the tubulin heterodimer. nih.gov The binding of a ligand to this site physically obstructs the curved-to-straight conformational change that tubulin must undergo to be incorporated into a microtubule, thus inhibiting microtubule assembly. nih.gov

Molecular docking studies have revealed that the trimethoxyphenyl (TMP) moiety, a common feature in many colchicine binding site inhibitors, is involved in hydrogen bonding with the thiol group of the Cys241β residue of tubulin. mdpi.com The interaction with this specific cysteine residue is considered a key factor for the activity of many colchicine site agents. mdpi.com The binding of these derivatives to the colchicine site has been confirmed through competitive binding assays, where they displace known colchicine site ligands. mdpi.com The affinity of these compounds for tubulin can vary, with some derivatives demonstrating high binding constants. researchgate.net

Table 1: Investigated this compound Derivatives and their Antimitotic Activity

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-phenyl-4-quinolones | Tubulin | Inhibition of tubulin polymerization | Antimitotic and antitumor activity. dntb.gov.ua |

| 2-styrylquinazolin-4(3H)-ones | Tubulin | Inhibition of tubulin polymerization | New class of antimitotic agents. dntb.gov.ua |

Sphingosine (B13886) Kinase Inhibition Studies

Sphingosine kinases (SphK) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation, survival, and migration. researchgate.netfrontiersin.org There are two main isoforms, SphK1 and SphK2, both of which are implicated in cancer progression. nih.govnih.gov The upregulation of SphK is observed in various cancers, making it an attractive target for anticancer drug development. researchgate.netnih.gov

Research has explored the potential of quinoline-based compounds as SphK inhibitors. While direct studies on this compound itself are limited in this context, related quinoline-5,8-dione derivatives have been investigated. nih.gov These studies provide a basis for understanding how the quinoline (B57606) scaffold might interact with SphK. For instance, modifications to the quinoline structure have been shown to influence the inhibitory activity against both SphK1 and SphK2. nih.gov Some derivatives exhibit dual inhibition, while others show selectivity for one isoform over the other. nih.gov The development of potent and selective SphK inhibitors from the quinoline class remains an active area of research. researchgate.net

Table 2: Quinoline Derivatives as Sphingosine Kinase Inhibitors

| Compound Class | Target Isoform(s) | Key Findings |

|---|---|---|

| Quinoline-5,8-diones | SphK1 and SphK2 | Some derivatives showed dual inhibition, while others were selective. nih.gov |

| PF-543 derivatives | SphK1 | Structural modifications influence inhibitory activity. researchgate.net |

| SKI-II derivatives | SphK1/SphK2 | Optimization led to selective SphK1 inhibitors. frontiersin.org |

Multidrug Resistance Reversal via P-glycoprotein (P-gp) Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govoaepublish.com P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy. nih.gov

Derivatives of 6,7-dimethoxytetrahydroisoquinoline, a structurally related scaffold, have been investigated for their ability to modulate P-gp and reverse MDR. oaepublish.com These compounds can act as competitive inhibitors, binding to P-gp and blocking the efflux of anticancer drugs. nih.gov This leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their cytotoxic effects in resistant cancer cells. nih.gov The modulation of P-gp by these compounds is a promising strategy to overcome MDR and improve the effectiveness of existing cancer treatments. scilit.commdpi.com

Table 3: P-glycoprotein Modulation by Quinoline-Related Derivatives

| Compound Class | Cell Line(s) | Mechanism | Outcome |

|---|---|---|---|

| 6,7-dimethoxytetrahydroisoquinoline derivatives | K562/P-gp | Inhibition of Rh123 efflux | P-gp modulation. oaepublish.com |

| Flavonoid derivatives | K562 | Increased intracellular rhodamine-123 | Reversal of P-gp mediated MDR. nih.gov |

Antiparasitic Activities

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. longdom.org The search for new, effective, and safe antileishmanial drugs is a global health priority. mdpi.com Quinoline-based structures have emerged as a promising scaffold for the development of novel antileishmanial agents. researchgate.netmdpi.com

Derivatives of the quinolin-2(1H)-one core have been synthesized and evaluated for their activity against Leishmania species. nih.gov For example, a substituted 6-methoxy-quinalidine, structurally related to the core compound of interest, has shown promising nanomolar leishmanicidal activity against Leishmania infantum. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of essential parasite enzymes, such as type 2 NADH dehydrogenase (NDH-2), which is crucial for the parasite's respiratory system. mdpi.com Structure-activity relationship (SAR) studies have been conducted to optimize the antileishmanial activity of these quinoline derivatives, indicating that the nature and position of substituents on the quinoline ring are critical for their efficacy. nih.gov

Table 4: Antileishmanial Activity of Quinoline Derivatives

| Compound/Derivative | Leishmania Species | Target/Mechanism | Key Findings |

|---|---|---|---|

| Substituted 6-methoxy-quinalidine | L. infantum | LiNDH2 (putative) | Nanomolar leishmanicidal activity. mdpi.com |

| 8-nitroquinolin-2(1H)-one derivatives | L. donovani | Undetermined | SAR studies revealed importance of substituents at position 4. nih.gov |

| 2-substituted quinolines | L. donovani | Undetermined | In vitro activity reported. mdpi.com |

Targeting of Adenosylmethionine Decarboxylase (AdoMetDC) and Spermidine (B129725) Synthase (SpdS)

Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their biosynthesis is a tightly regulated process, and dysregulation of this pathway is frequently observed in cancer. Two key enzymes in this pathway, S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine synthase (SpdS), represent attractive targets for anticancer drug development. AdoMetDC catalyzes the formation of decarboxylated S-adenosylmethionine, the aminopropyl donor for polyamine synthesis, while SpdS facilitates the transfer of this aminopropyl group to putrescine to form spermidine.

Inhibition of these enzymes can deplete intracellular polyamine levels, leading to the cessation of cancer cell growth. While various inhibitors of AdoMetDC and SpdS have been developed and investigated, to date, there is a notable lack of published research specifically evaluating the inhibitory activity of this compound derivatives against these enzymes. The exploration of this particular chemical scaffold for its potential to inhibit AdoMetDC and SpdS could be a promising avenue for future research in the development of novel anticancer agents that target the polyamine biosynthesis pathway.

Exploratory Anticancer Activities of Specific Derivatives

Several derivatives of the 6,7-disubstituted quinolin-2(1H)-one core have demonstrated notable anticancer activity in preclinical studies. Research has primarily focused on the induction of apoptosis and cell cycle arrest in various cancer cell lines.

A significant study investigated the anticancer effects of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (a close analog of the dimethoxy derivative) in human ovarian cancer cell lines, 2774 and SKOV3. nih.gov This compound was found to inhibit cell growth and induce cell death in a dose- and time-dependent manner. nih.gov Mechanistic studies revealed that the compound induced apoptosis, as evidenced by morphological changes, DNA fragmentation, and positive DAPI/TUNEL staining. nih.gov Furthermore, it was observed that the treatment led to a G2/M phase arrest in the cell cycle, which was associated with the downregulation of cyclin B1 and cdk1 proteins. nih.gov The pro-apoptotic effects were linked to an increase in the expression of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

The following table summarizes the key findings related to the anticancer activity of this derivative:

| Cell Line | Key Findings | Molecular Mechanisms |

| 2774 (Ovarian Cancer) | Inhibition of cell growth, induction of apoptosis. | G2/M cell cycle arrest, decreased Bcl-2, increased p53 and Bax. nih.gov |

| SKOV3 (Ovarian Cancer) | Inhibition of cell growth, induction of apoptosis. | G2/M cell cycle arrest, downregulation of cyclin B1 and cdk1. nih.gov |

Other related quinoline derivatives have also shown promise. For instance, studies on 6,7-disubstituted-4-phenoxyquinoline derivatives have demonstrated their potential as multi-target tyrosine kinase inhibitors, which are crucial in cancer cell signaling. nih.gov While not quinolin-2(1H)-ones, these findings underscore the importance of the 6,7-disubstitution pattern for anticancer activity. The antitumor mechanisms of quinoline derivatives are diverse and can include DNA alkylation and inhibition of key enzymes like c-Met kinase and growth factor receptors. nih.gov

Anti-inflammatory Potential

The quinoline scaffold is also associated with anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory potential of this compound are limited, research on related quinoline derivatives provides insights into their potential mechanisms of action. These mechanisms often involve the inhibition of key inflammatory mediators and enzymes.

For example, some quinoline derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov The anti-inflammatory effects of certain quinoline compounds have been demonstrated in preclinical models, such as methotrexate-induced inflammation. nih.gov In one study, a novel quinoline derivative loaded into nanoparticles showed a significant anti-inflammatory effect in an animal model by reducing levels of inflammatory markers like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in liver and lung tissues. nih.gov

Additionally, a study on 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone , a compound with a dimethoxy substitution pattern, demonstrated potent anti-inflammatory activity by dually inhibiting COX-2 and 5-lipoxygenase (5-LOX). nih.gov This compound was shown to reduce the production of prostaglandin (B15479496) D2 and leukotriene C4 in mast cells, suggesting its potential utility in mast cell-mediated inflammatory diseases. nih.gov

The anti-inflammatory potential of quinoline derivatives is often linked to their ability to modulate various signaling pathways involved in the inflammatory response. The structural similarities of this compound to these active compounds suggest that it and its derivatives may also possess anti-inflammatory properties, warranting further investigation.

Structure Activity Relationship Sar Elucidation for 6,7 Dimethoxyquinolin 2 1h One Analogs

Influence of Peripheral Substituents on Biological Potency and Selectivity

The biological activity of 6,7-dimethoxyquinolin-2(1H)-one analogs can be significantly modulated by the nature and position of various substituents on the quinoline (B57606) ring. Research has demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity against different biological targets, including cancer cells and bacteria.

The introduction of different substituents at various positions of the quinoline and related quinazoline (B50416) core has been a key strategy in the development of novel therapeutic agents. For instance, in the context of anticancer activity, the substitution pattern on the quinoline ring plays a critical role in determining the cytotoxic efficacy of the compounds. Studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors have shown that the nature of the substituent at the C2 and C4 positions significantly impacts their anticancer potency. nih.gov For example, compounds with a p-substituted phenyl group at the C2 position and a propyl linker at the C4 position have demonstrated potent sub-micromolar anticancer activity against a diverse range of cancer cell lines. nih.gov

Similarly, in the realm of antibacterial agents, the substitution pattern on 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, a related scaffold, has been shown to be critical for their activity against bacteria such as Staphylococcus aureus. The antibacterial potency of N-methyl quaternary ammonium (B1175870) derivatives was found to increase with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov Furthermore, the presence of a basic substituent at the 1-position, such as a guanidino or aminomethyl group, which would be protonated under physiological conditions, is associated with enhanced antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of selected 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives, highlighting the influence of peripheral substituents on their minimum inhibitory concentrations (MICs).

| Compound | Substituent at 1-position | R' at 3'-position | MIC (μg/mL) vs. S. aureus (MSSA) | MIC (μg/mL) vs. S. aureus (MRSA) |

| 1b | - | H | >64 | >64 |

| 2b | - | OCH₃ | 32 | 32 |

| 3b | - | F | 16 | 16 |

| 4b | - | Cl | 8 | 8 |

| 5b | - | Br | 4 | 4 |

| 9b | NH₂ | H | 16 | 32 |

| 10a | Guanidino | H | 8 | 16 |

| 12a | CH₂NH₂ | H | 16 | 32 |

| 13a | CH₂-Guanidino | H | 4 | 8 |

Data sourced from a study on FtsZ-targeting antibacterial agents. nih.gov

In another example focusing on anticancer activity, a series of 5,6,7-trimethoxy quinoline derivatives were synthesized and evaluated as tubulin polymerization inhibitors. The results indicated that compounds with an N-(4-benzoyl phenyl) or N-(4-phenoxy phenyl) group exhibited significant antiproliferative activity. nih.gov This underscores the importance of the substituent at the nitrogen atom of the quinoline ring in dictating anticancer potency.

Role of the 6,7-Dimethoxy Moiety in Ligand-Target Interactions

The 6,7-dimethoxy group is a recurring and critical feature in many biologically active quinoline and quinazoline derivatives, playing a pivotal role in their interaction with specific biological targets. Its presence is often essential for maintaining high potency, and its removal or alteration can lead to a significant loss of activity.

In the development of topoisomerase I (TOP1) inhibitors based on the 2-arylquinoline scaffold, the conservation of the two methoxy (B1213986) groups at the C6 and C7 positions was a deliberate design choice. nih.gov This decision was based on the understanding that these groups can form crucial hydrogen bonds with specific amino acid residues within the binding pocket of the target enzyme. It has been reported that the 6,7-dimethoxy moiety can engage in hydrogen bonding with the Asn722 residue in one of the binding pockets of the major groove of the TOP1-DNA cleavage complex. nih.gov This interaction helps to stabilize the drug-target complex, leading to the inhibition of the enzyme's function and subsequent cell death in rapidly dividing cancer cells. nih.gov

The following table illustrates the importance of the 6,7-dimethoxy moiety by comparing the activity of compounds with and without these groups.

| Compound Scaffold | Presence of 6,7-Dimethoxy Group | Biological Target | General Activity |

| Quinoline | Yes | Topoisomerase I | Potent Inhibition |

| Quinazoline | Yes | G9a Methyltransferase | Potent Inhibition |

| Quinazoline | No | G9a Methyltransferase | Significantly Reduced Activity |

The dimethoxy groups can influence the electronic distribution of the quinoline ring system, affecting its ability to participate in various non-covalent interactions such as π-π stacking and hydrophobic interactions with the target protein. The precise orientation and conformation of these methoxy groups are also crucial for optimal binding.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For flexible molecules like many this compound analogs, which can adopt multiple conformations, identifying the specific "bioactive conformation" – the shape the molecule assumes when it binds to its biological target – is a key aspect of drug design. Conformational analysis aims to determine the energetically favorable conformations of a molecule and to understand the energy barriers between them.

Various experimental and computational techniques are employed to elucidate the conformational preferences of bioactive molecules. These include X-ray crystallography, which provides a static picture of the molecule's conformation in the solid state, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the average conformation in solution. unifi.it

Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of a molecule. ub.edunih.gov These methods can calculate the potential energy of different conformations and identify the low-energy, and therefore more populated, conformers. By comparing the calculated conformations with experimental data, a more complete picture of the molecule's conformational behavior can be obtained. ub.edu

For instance, in the study of macrocycles, computational methods are used to generate a wide range of possible conformations. The ability of these methods to generate a conformer that is similar to the experimentally determined bioactive conformation (e.g., from an X-ray co-crystal structure) is a measure of their effectiveness. nih.gov The root-mean-square deviation (RMSD) is often used to quantify the similarity between different conformations. nih.gov

Computational Chemistry and Molecular Modeling of 6,7 Dimethoxyquinolin 2 1h One Systems

Molecular Docking Analyses of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in medicinal chemistry for understanding how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. researchgate.netnih.gov

In the context of 6,7-dimethoxyquinolin-2(1H)-one derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, derivatives of this scaffold have been investigated as potential inhibitors of various enzymes and receptors. Docking analyses help to visualize and quantify the interactions between the quinolinone core and the amino acid residues within the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. researchgate.net

A study on 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a related quinolone, highlighted its potential as a lead compound for developing therapeutic agents that bind to the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov Such binding interferes with cell division, a key process in cancer progression. nih.gov Similarly, molecular docking has been applied to understand the anti-inflammatory activity of phenanthrene (B1679779) polyphenols from Chinese yam, which showed that the hydroxyl groups of these compounds form hydrogen bonds with key residues like Tyr385 in cyclooxygenase-2 (COX-2). nih.gov

The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity. By identifying key interaction points, medicinal chemists can strategically modify the structure of this compound to enhance its therapeutic potential.

Table 1: Key Molecular Docking Terms and Definitions

| Term | Definition |

| Ligand | A molecule that binds to a larger molecule, such as a receptor or enzyme. |

| Receptor | A protein molecule that receives chemical signals from outside a cell. |

| Binding Site | The specific region of a receptor or enzyme where a ligand binds. |

| Binding Affinity | The strength of the binding interaction between a ligand and its receptor. |

| Docking Score | A numerical value that estimates the binding affinity of a ligand to a receptor. |

Quantum Mechanical Studies of Electronic Structure and Reactivity (e.g., DFT, TD-DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. oatext.comscirp.org These methods are used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic transition energies. oatext.comresearchgate.net

DFT calculations have been employed to investigate the structural and electronic properties of quinolinone derivatives. These studies can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. oatext.com Furthermore, DFT can be used to calculate the distribution of electron density, which helps in identifying the most reactive sites within the molecule. The molecular electrostatic potential (MEP) map, for example, visualizes the regions of a molecule that are rich or poor in electrons, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net

TD-DFT is a powerful tool for studying the excited-state properties of molecules, such as their absorption and fluorescence spectra. nih.govcnr.it By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light. This is particularly useful for understanding the photophysical properties of compounds like this compound and its derivatives, which may have applications as fluorescent probes. sciforum.netresearchgate.net

Table 2: Key Quantum Mechanical Concepts

| Concept | Description |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study the properties of molecules in their excited states. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost molecular orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost molecular orbital that is empty of electrons. Its energy level is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which provides an indication of the molecule's chemical reactivity and stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. nih.govbrieflands.com

The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their potency as, for example, anticancer or antimicrobial agents.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the QSAR model. brieflands.commdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

A well-validated QSAR model can provide valuable insights into the structural features that are important for biological activity. mdpi.com For instance, a QSAR study on a series of 6,7-dimethoxy-4-anilinoquinolines identified them as potent c-Met inhibitors, with their in vitro biological activities against several cancer cell lines being evaluated. nih.gov

Table 3: Common Types of Molecular Descriptors in QSAR

| Descriptor Type | Description | Examples |

| Electronic | Describe the electronic properties of a molecule. | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Describe the size and shape of a molecule. | Molecular weight, van der Waals volume, surface area |

| Hydrophobic | Describe the water-fearing nature of a molecule. | LogP (octanol-water partition coefficient) |

| Topological | Describe the connectivity of atoms in a molecule. | Connectivity indices, shape indices |

Theoretical Prediction of Spectroscopic Characteristics (e.g., Absorption, Fluorescence)

Computational methods, particularly TD-DFT, can be used to predict the spectroscopic characteristics of molecules, including their absorption and fluorescence spectra. nih.govrsc.org These predictions are valuable for interpreting experimental spectra and for understanding the relationship between molecular structure and photophysical properties.

For this compound, theoretical calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. These calculations involve determining the energy difference between the ground electronic state and the first few excited states. dntb.gov.ua Similarly, the fluorescence emission spectrum can be predicted by calculating the energy difference between the first excited state and the ground state.

A comparative study of 6-methoxy-, 7-methoxy-, and 6,7-dimethoxycarbostyrils revealed that the position of the methoxy (B1213986) group has a significant effect on the fluorescence properties, including the emission wavelength and quantum yield. sciforum.net For instance, the introduction of a second methoxy group at the 7-position in 3,4-dicyano-6-methoxycarbostyril resulted in a slight blue shift in absorption and a significant increase in the fluorescence quantum yield. sciforum.net Such theoretical insights can guide the design of new fluorescent probes with tailored spectroscopic properties. The study of fluorescence properties is crucial as it can lead to applications in biological imaging and as sensors. researchgate.net

Table 4: Predicted Spectroscopic Properties of a Related Compound

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | ~50 |

Data for a related carbostyril derivative, highlighting the impact of substituents on spectroscopic properties. sciforum.net

Emerging Applications and Advanced Materials Science

Development as Fluorescent Sensors and Dyes

The quinolin-2(1H)-one core structure is a key component in the design of fluorescent probes and dyes. The fluorescence properties of these compounds, including emission wavelength, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the quinoline (B57606) ring. researchgate.net For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups can significantly enhance fluorescence intensity and alter emission wavelengths.

Research into related quinolin-2(1H)-one derivatives has demonstrated their potential as effective fluorescent sensors. A notable example involves derivatives like 7-(diethylamino)quinolin-2(1H)-one, which have been synthesized and characterized for their photophysical properties. nih.gov The presence of a substituent, such as a carbaldehyde group, on the quinolin-2(1H)-one ring can modify its characteristics, paving the way for the creation of new fluorescent probes. nih.gov These probes can be designed to detect specific analytes through mechanisms like Michael addition, leading to a "turn-off" fluorescence response.

While direct studies on 6,7-Dimethoxyquinolin-2(1H)-one as a sensor are not extensively documented, research on analogous structures provides valuable insights. A comparative study on 6-methoxy- and 7-methoxycarbostyrils revealed that methoxy groups at these positions have distinct effects on fluorescence properties. researchgate.net This suggests that the specific 6,7-dimethoxy substitution pattern is a critical factor in tuning the molecule's photophysical behavior. Furthermore, a fluorescent derivatization reagent containing a 6,7-dimethoxy-quinoxalinone core has been successfully used for the highly sensitive detection of aldehydes, demonstrating the utility of the 6,7-dimethoxy aromatic system in designing fluorescent probes. rsc.org The derivatives of this reagent were detectable at femtomole levels, with an excitation maximum at 362 nm and an emission maximum at 442 nm. rsc.org

The development of fluorescent probes often involves creating systems that can interact with analytes in a specific and measurable way. For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been complexed with cucurbit researchgate.neturil, resulting in a significant enhancement in fluorescence emission, quantum yield, and lifetime, which was then utilized in an indicator displacement assay (IDA) to detect the herbicide methyl viologen. nih.gov This highlights the versatility of the quinolinone scaffold in creating sophisticated sensor systems.

Table 1: Photophysical Properties of a Related Quinolinone-Based Fluorescent Probe System Data pertains to the 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) probe complexed with cucurbit researchgate.neturil (CB7).

| Property | DQ2 alone | DQ2@CB7 Complex |

| Absorption Max (λ_abs) | 434 nm | 425 nm |

| Emission Max (λ_em) | 525 nm | 500 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.002 | 0.40 |

| Fluorescence Lifetime (τ_F) | 0.10 ns | 3.14 ns |

| Source: Adapted from experimental data on related quinolinone derivatives. nih.gov |

Application in Luminescence Resonance Energy Transfer (FRET) Systems

Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. This process is exceptionally sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. This distance dependence makes FRET a powerful "spectroscopic ruler" for studying molecular interactions, such as protein binding and conformational changes.

For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

The donor must have a sufficiently long fluorescence lifetime to allow for energy transfer.

The quinolin-2(1H)-one scaffold, with its tunable photophysical properties, presents a promising platform for developing FRET pairs. By modifying the substituents on the quinoline ring, the absorption and emission spectra can be precisely adjusted to create effective donor-acceptor systems.

While specific FRET applications utilizing this compound are not widely reported, the broader class of quinolinone derivatives has been explored in contexts involving energy transfer. For example, studies have shown energy transfer from tryptophan residues in an antibody to a bound pyrenyl group, demonstrating the principle in a biological system. researchgate.net Derivatives of 7-amino-4-methyl-2(1H)-quinolinone have been used to create highly luminescent lanthanide chelates, which are fundamental components in time-resolved FRET (TR-FRET) assays. researchgate.net

Given the fluorescence profile of related compounds, a hypothetical FRET system could employ a this compound derivative as a donor. Its emission, likely in the blue-to-green region of the spectrum, could be paired with an acceptor fluorophore that absorbs in this range, such as a rhodamine or cyanine (B1664457) dye. The efficiency of this energy transfer would be directly related to the distance separating the quinolinone donor from the acceptor, allowing for precise measurements of molecular proximity.

Building Blocks for Luminescent Materials

The rigid and planar structure of the quinoline core makes this compound an excellent building block for the synthesis of more complex and functional luminescent materials. In materials science, molecular building blocks are smaller units that can be assembled into larger, ordered structures like polymers or organic frameworks. rsc.orgrsc.org The properties of the final material are determined by the characteristics of the individual blocks and how they are linked together.

The synthesis of functionalized quinolin-2(1H)-ones is an active area of research, with numerous methods developed to introduce various substituents onto the core scaffold. organic-chemistry.orgacs.org These synthetic strategies allow for the incorporation of reactive groups that can be used to polymerize or attach the quinolinone unit to other molecules. For example, by introducing functional groups suitable for cross-coupling reactions (like Suzuki coupling), quinolinone-appended structures can be created, leading to materials with novel photophysical properties. acs.org

The concept of using aromatic, heterocyclic units as building blocks is well-established. For instance, 1,10-phenanthroline, which shares structural features like rigidity and aromaticity with quinolinones, is a versatile building block for a wide array of luminescent molecules and metal complexes. rsc.org Similarly, tetraphenylethylene-based building blocks are used to create luminescent organic frameworks with applications in sensing and gas adsorption. rsc.org

Applying this concept, the this compound unit could be incorporated into polymer chains or supramolecular assemblies. The inherent luminescence of the quinolinone core, modulated by the 6,7-dimethoxy substituents, would impart fluorescent properties to the resulting macromolecule. Such materials could find use in applications like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The ability to systematically modify the quinolinone structure provides a clear path to tuning the emission color, quantum yield, and environmental sensitivity of these advanced materials. organic-chemistry.orgacs.org

常见问题

Q. What are the common synthetic routes for 6,7-Dimethoxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves alkylation or substitution reactions on quinolin-2(1H)-one precursors. For example, 6-methoxyquinolin-2(1H)-one can react with 2-bromoacetophenone under basic conditions (e.g., K₂HPO₄) in acetonitrile/water at 25°C for 24 hours, followed by purification via chromatography . Solvent choice significantly impacts yield: replacing tert-butanol with 1,4-dioxane and using NaOH instead of potassium tert-butoxide can reduce side reactions . Slow evaporation from CH₂Cl₂/hexane mixtures yields high-purity crystals for structural validation .

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is the gold standard. The compound’s planar quinoxalin-2(1H)-one core and bond lengths (e.g., C–O = 1.23 Å, C–N = 1.35 Å) are validated using SHELX software for refinement . NMR spectroscopy (¹H/¹³C) confirms substituent positions: methoxy groups resonate at δ ~3.8–4.0 ppm, while aromatic protons appear as doublets (J = 9–10 Hz) .

Q. What physicochemical properties are critical for solubility and bioactivity studies?

- Methodological Answer : Key parameters include logP (~1.55) for lipophilicity, polar surface area (51.3 Ų) for membrane permeability, and melting/boiling points (e.g., 462.7°C at 760 mmHg) for thermal stability . Density (~1.2 g/cm³) and refractive index (~1.558) inform solvent compatibility in crystallization .

Q. How can hydrogen bonding and planarity affect the compound’s reactivity?

- Methodological Answer : The planar quinolinone ring facilitates π-π stacking in crystal lattices, while hydrogen bonds between carbonyl (C=O) and methoxy groups stabilize the structure. These interactions are confirmed via X-ray data (e.g., O–H···O distances of 2.8–3.0 Å) . Planarity also enhances electrophilic substitution at the 3-position .

Q. What spectroscopic techniques differentiate this compound from analogs?

- Methodological Answer : UV-Vis spectroscopy shows λmax ~270–290 nm due to conjugated quinolinone π-systems. Mass spectrometry (EI) reveals a molecular ion peak at m/z 219 (C₁₁H₁₁NO₃⁺), with fragmentation patterns distinguishing methoxy substituents .

Advanced Research Questions

Q. How can conflicting NMR data from synthetic derivatives be resolved?

- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 3.8 vs. 4.2 ppm for methoxy groups) often arise from solvent polarity or crystallographic packing effects. Use DFT calculations to model electronic environments or employ NOESY to confirm spatial proximity of substituents . Cross-validation with X-ray data (e.g., bond angles <1° deviation) resolves ambiguities .

Q. What strategies optimize regioselectivity in trifluoromethylation reactions?

- Methodological Answer : Introducing trifluoromethyl groups at the 3-position requires electrophilic directing groups (e.g., –NO₂) or radical initiators. In one protocol, trifluoromethyl sulfinyl chloride reacts with 6,7-difluoroquinoxalin-2(1H)-one under blue light (26 W CFL) to enhance radical-mediated C–CF₃ bond formation . Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Q. How do crystallographic parameters influence polymorph screening?

- Methodological Answer : Polymorphs are identified by varying unit cell parameters (e.g., monoclinic P2₁/c, β = 102.005°) and solvent systems. For example, CH₂Cl₂/hexane yields block crystals (0.17 × 0.14 × 0.10 mm), while DMSO/water produces needle forms. Refinement with SHELXL (R₁ < 0.05) ensures phase purity .

Q. What computational methods predict metabolic stability of this compound derivatives?

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer :

Discrepancies often stem from poor solubility or protein binding. Use PAMPA assays to measure permeability (e.g., Pe > 5 × 10⁻⁶ cm/s) and plasma protein binding studies (e.g., >90% binding reduces free concentration). Adjust formulations using PEGylation or liposomal encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。